Cas no 2172591-94-3 (1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol)

1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol
- 2172591-94-3
- EN300-1649967
- 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol
-
- インチ: 1S/C9H13Br2FN2O/c1-5(2)9-13-7(10)8(11)14(9)4-6(15)3-12/h5-6,15H,3-4H2,1-2H3
- InChIKey: BOQALSKUAHXZCO-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(C)C)N1CC(CF)O)Br
計算された属性
- 精确分子量: 343.93582g/mol
- 同位素质量: 341.93787g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 38Ų
1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1649967-10.0g |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 10.0g |
$6697.0 | 2023-07-10 | ||
Enamine | EN300-1649967-250mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 250mg |
$972.0 | 2023-09-21 | ||
Enamine | EN300-1649967-1.0g |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 1.0g |
$1557.0 | 2023-07-10 | ||
Enamine | EN300-1649967-0.25g |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 0.25g |
$1432.0 | 2023-07-10 | ||
Enamine | EN300-1649967-1000mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 1000mg |
$1057.0 | 2023-09-21 | ||
Enamine | EN300-1649967-10000mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 10000mg |
$4545.0 | 2023-09-21 | ||
Enamine | EN300-1649967-100mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 100mg |
$930.0 | 2023-09-21 | ||
Enamine | EN300-1649967-500mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 500mg |
$1014.0 | 2023-09-21 | ||
Enamine | EN300-1649967-5000mg |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 5000mg |
$3065.0 | 2023-09-21 | ||
Enamine | EN300-1649967-0.05g |
1-[4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl]-3-fluoropropan-2-ol |
2172591-94-3 | 0.05g |
$1308.0 | 2023-07-10 |
1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol 関連文献
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-olに関する追加情報
Introduction to 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol (CAS No. 2172591-94-3)
1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol, with the CAS number 2172591-94-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated imidazole ring and a fluorinated alcohol moiety, which contribute to its potential therapeutic applications.
The synthesis of 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2023 described a novel one-pot synthesis approach that significantly reduced the number of purification steps and improved overall yield.
In terms of its physical and chemical properties, 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are essential for structural elucidation and purity assessment.
The biological activity of 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol has been extensively studied in recent years. Research has shown that this compound possesses potent antifungal and antibacterial properties, making it a promising candidate for the development of novel antimicrobial agents. A study published in the Journal of Medicinal Chemistry in 2022 reported that 1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol exhibited significant inhibitory effects against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Additionally, it demonstrated strong activity against multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
The mechanism of action of 1-4,5-dibromo-2-(propan-2-y l)-1H-imidazol - 1 - yl - 3 - fluoropropan - 2 - ol is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymatic pathways. Specifically, the brominated imidazole ring may interact with membrane lipids, leading to increased permeability and cell death. The fluorinated alcohol moiety could also play a role in modulating enzyme activity by forming hydrogen bonds with critical amino acid residues.
Clinical trials are currently underway to evaluate the safety and efficacy of 1 - 4 , 5 - dibromo - 2 - ( propan - 2 - yl ) - 1 H - imidazol - 1 - yl - 3 - fluoropropan - 2 - ol as a therapeutic agent. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its pharmacokinetics and pharmacodynamics.
Beyond its antimicrobial properties, 1 - 4 , 5 - dibromo - 2 - ( propan - 2 - yl ) - 1 H - imidazol - 1 - yl - 3 - fluoropropan - 2 - ol has also shown promise in other therapeutic areas. For example, recent studies have explored its potential as an antiviral agent against RNA viruses such as influenza and SARS-CoV-2. In vitro experiments have demonstrated that it can inhibit viral replication by interfering with viral entry or assembly processes.
The environmental impact of 1 - 4 , 5 - dibromo - 2 -( propan – 2 – yl ) – 1 H – imidazol – 1 – yl – 3 – fluoropro pan – 2 – ol is another important consideration for its commercial development. Researchers are actively investigating methods to minimize its environmental footprint through green chemistry principles and sustainable manufacturing processes. A study published in the Green Chemistry Journal in 2023 highlighted the use of biocatalytic approaches to reduce waste generation and energy consumption during synthesis.
In conclusion, 1–4 ,5–dibromo–( pro pan–y l)–imid azo l–fluoro pro pan–o l (CAS No .: strong >) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its potent biological activity , make it an attractive candidate for further development . Ongoing research efforts aim to optimize its synthesis , enhance its therapeutic potential , and ensure its safe and sustainable use . p >
2172591-94-3 (1-4,5-dibromo-2-(propan-2-yl)-1H-imidazol-1-yl-3-fluoropropan-2-ol) Related Products
- 10304-09-3(Methyl potassium oxalate)
- 136577-05-4(Ac-D-Ala-D-Lactic Acid)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 2028720-73-0(tert-butyl N-[2-methyl-1-oxo-1-(1,3-thiazol-4-yl)propan-2-yl]carbamate)
- 1305323-10-7(Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)




